Cas no 1286704-68-4 (ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate)

ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate structure
1286704-68-4 structure
商品名:ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
CAS番号:1286704-68-4
MF:C15H17N3O5
メガワット:319.312583684921
CID:5765536
PubChem ID:52904164

ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate 化学的及び物理的性質

名前と識別子

    • F2517-0948
    • AKOS024656167
    • ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate
    • ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
    • 1286704-68-4
    • ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
    • Butanoic acid, 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]-, ethyl ester
    • インチ: 1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19)
    • InChIKey: OVXHITPGYOMMNA-UHFFFAOYSA-N
    • ほほえんだ: O1C(COC2C=CC=CC=2)=NN=C1NC(CCC(=O)OCC)=O

計算された属性

  • せいみつぶんしりょう: 319.11682065g/mol
  • どういたいしつりょう: 319.11682065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.51±0.70(Predicted)

ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2517-0948-15mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2517-0948-5μmol
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2517-0948-10μmol
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2517-0948-25mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2517-0948-50mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2517-0948-3mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2517-0948-30mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2517-0948-4mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2517-0948-75mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2517-0948-100mg
ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate
1286704-68-4 90%+
100mg
$248.0 2023-05-16

ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoate 関連文献

ethyl 3-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]carbamoyl}propanoateに関する追加情報

Professional Introduction to Ethyl 3-{[5-(phenoxymethyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoate} (CAS No: 1286704-68-4)

Ethyl 3-{[5-(phenoxymethyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoate}, identified by its CAS number 1286704-68-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an oxadiazole core, which is a heterocyclic structure known for its broad spectrum of biological activities. The integration of functional groups such as phenoxymethyl and carbamoyl further enhances its potential utility in drug discovery and development.

The oxadiazole scaffold is a privileged structural motif in medicinal chemistry due to its ability to modulate various biological pathways. Specifically, oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion incorporates a phenoxymethyl substituent, which introduces a hydroxyl group linked to a phenyl ring. This moiety is known to enhance binding affinity and metabolic stability, making it a valuable component in the design of bioactive molecules. Additionally, the presence of a carbamoyl group provides a site for further derivatization, enabling the creation of more complex and tailored pharmacophores.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Ethyl 3-{[5-(phenoxymethyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoate} has emerged as a promising candidate in this context. Its unique structural features make it an attractive scaffold for exploring new drug interactions. For instance, studies have demonstrated that oxadiazole derivatives can interact with biological targets such as enzymes and receptors, leading to inhibitory effects on pathological processes. The combination of the phenoxymethyl, carbamoyl, and propanoate functionalities suggests potential applications in modulating enzyme activity and receptor binding.

The synthesis of Ethyl 3-{[5-(phenoxymethyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoate} involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Key steps typically include the formation of the oxadiazole ring through cyclocondensation reactions, followed by functional group modifications to introduce the phenoxymethyl, carbamoyl, and ester functionalities. These synthetic strategies are well-documented in the literature and have been optimized for high yield and purity. The ability to modify the compound's structure while maintaining its core pharmacophore allows for rapid screening and optimization in drug discovery programs.

The pharmacological profile of Ethyl 3-{[5-(bphenoxymethyl)-1,3,4-oxadiazol)2-ybbcarbamoylbpropanoate} (CAS No: 1286704-68-4) is currently under investigation in several academic and industrial research laboratories. Preliminary studies have shown that this compound exhibits notable activity against various disease models. For example, it has demonstrated inhibitory effects on enzymes involved in inflammation and cancer progression. The precise mechanism of action remains under exploration, but early findings suggest that the compound interacts with key cellular pathways by modulating enzyme activity or receptor binding.

The integration of computational methods into drug discovery has significantly accelerated the development process for novel compounds like Ethyl 3-{[5-(bphenoxymethyl)-1,3,bbbb
4-o
)2-y

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